![molecular formula C9H18N2O3 B051303 tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate CAS No. 72287-76-4](/img/structure/B51303.png)
tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate
Overview
Description
“tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate” is a carbamate derivative. Carbamates are integral parts of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Many compounds that contain a carbamate group are currently in various stages of preclinical and clinical trials .
Synthesis Analysis
The synthesis of carbamate derivatives has been a subject of interest in recent years. For instance, a rapid synthetic method for a related compound, “Tert-Butyl 5-amino-4 - ((2- (dimethyl- amino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate”, has been established .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate” can be represented by the formula C8H18N2O2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Carbamates, including “tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate”, have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . They are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .
Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate” is 174.24 g/mol . More detailed physical and chemical properties can be found in databases like PubChem .
Scientific Research Applications
Intermediate in Pharmaceutical Synthesis
This compound is an important intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . The synthesis process involves amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine .
Use in Organic Chemistry Research
This compound, along with similar carbamates, is often used in organic chemistry research. They can serve as precursors or intermediates in the synthesis of more complex organic compounds .
Synthesis of Natural Product Derivatives
It can be used in the synthesis of natural product derivatives. For instance, it has been used as an intermediate in the synthesis of a derivative of the natural product jaspine B . Jaspine B is a compound isolated from various sponges and has shown cytotoxic activity against several human carcinoma cell lines .
Use in Material Science
In material science, this compound might be used in the synthesis of certain polymers or other materials. While specific applications for this compound in material science are not readily available, carbamates in general are known to be useful in this field .
Use in Biochemical Research
Carbamates, including this compound, are often used in biochemical research. They can serve as enzyme inhibitors or as probes in the study of biological systems .
Use in Industrial Processes
In industrial processes, this compound might be used in the synthesis of other chemicals or materials. Carbamates are often used in the production of pharmaceuticals, agrochemicals, polymers, and more .
Mechanism of Action
The carbamate group is a key structural motif in many approved drugs and prodrugs. There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .
properties
IUPAC Name |
tert-butyl N-[2-(dimethylamino)-2-oxoethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)10-6-7(12)11(4)5/h6H2,1-5H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHHWCMBAMTJAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464717 | |
Record name | tert-Butyl [2-(dimethylamino)-2-oxoethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate | |
CAS RN |
72287-76-4 | |
Record name | 1,1-Dimethylethyl N-[2-(dimethylamino)-2-oxoethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72287-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [2-(dimethylamino)-2-oxoethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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